N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(1-methoxypropan-2-yl)oxalamide
Description
N1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(1-methoxypropan-2-yl)oxalamide is a substituted oxalamide derivative featuring a 2,3-dihydrobenzo[b][1,4]dioxin moiety and a 1-methoxypropan-2-yl group. The 1-methoxypropan-2-yl substituent introduces steric bulk and ether functionality, which may influence solubility and pharmacokinetic properties .
Characterization typically involves NMR, IR, and mass spectrometry .
Properties
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-(1-methoxypropan-2-yl)oxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O5/c1-9(8-19-2)15-13(17)14(18)16-10-3-4-11-12(7-10)21-6-5-20-11/h3-4,7,9H,5-6,8H2,1-2H3,(H,15,17)(H,16,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMYLXJHGUQLZLG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC)NC(=O)C(=O)NC1=CC2=C(C=C1)OCCO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(1-methoxypropan-2-yl)oxalamide typically involves the following steps:
Formation of the Dihydrobenzo[b][1,4]dioxin Moiety: This step involves the reaction of catechol with ethylene glycol in the presence of an acid catalyst to form 2,3-dihydrobenzo[b][1,4]dioxin.
Amination: The dihydrobenzo[b][1,4]dioxin is then aminated using an appropriate amine, such as 2-aminoethanol, under controlled pH conditions.
Oxalamide Formation: The aminated product is reacted with oxalyl chloride in the presence of a base, such as triethylamine, to form the oxalamide linkage.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(1-methoxypropan-2-yl)oxalamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reagents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the oxalamide linkage or the methoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted oxalamides or ethers.
Scientific Research Applications
N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(1-methoxypropan-2-yl)oxalamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an antibacterial and enzyme inhibitor.
Materials Science: The compound’s structural properties make it suitable for use in the development of advanced materials with specific electronic or optical properties.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules and dendrimers.
Mechanism of Action
The mechanism of action of N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(1-methoxypropan-2-yl)oxalamide involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Structural Features and Substituent Effects
The table below compares key structural elements and functional groups of the target compound with similar derivatives:
*Molecular weights estimated from structural formulas.
Key Observations:
- Substituent Diversity: The target compound’s methoxypropan-2-yl group distinguishes it from analogs with benzyl (Compound 16) or aniline (Compound 29) substituents. This group may enhance metabolic stability compared to primary amines .
- Synthetic Flexibility: The oxalamide core allows for modular synthesis, akin to imidazole derivatives prepared via one-pot methods .
Physicochemical and Pharmacokinetic Properties
- Solubility: The methoxypropan-2-yl group likely improves aqueous solubility compared to purely aromatic analogs (e.g., diphenylimidazole derivatives) due to its ether oxygen and branched alkyl chain .
- Metabolic Stability: Secondary amides (oxalamide) are generally more stable toward hydrolysis than primary amines (e.g., Compound 16), reducing first-pass metabolism risks .
Biological Activity
N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(1-methoxypropan-2-yl)oxalamide is a synthetic compound with a unique structural configuration that includes a 2,3-dihydrobenzo[b][1,4]dioxin moiety and an oxalamide functional group. This article reviews its biological activities, synthesis methods, and potential therapeutic applications based on available literature.
Structural Characteristics
The compound's molecular formula is , and it features significant structural components that contribute to its biological activity:
- 2,3-Dihydrobenzo[b][1,4]dioxin : Known for its diverse pharmacological properties.
- Oxalamide Functional Group : Enhances interaction with biological targets.
Biological Activity Overview
Preliminary studies indicate that this compound exhibits a range of biological activities:
- Antioxidant Activity : The compound has shown potential in scavenging free radicals.
- Enzyme Inhibition : In silico studies suggest strong binding affinity to enzymes such as alpha-glucosidase and acetylcholinesterase, indicating potential as an enzyme inhibitor .
Synthesis Methods
The synthesis of this compound typically involves multi-step reactions. These methods are optimized to achieve high purity and yield:
- Starting Materials : The synthesis begins with the appropriate derivatives of 2,3-dihydrobenzo[b][1,4]dioxin.
- Reagents and Conditions : Specific reagents such as amines and oxalyl chloride are employed under controlled conditions to facilitate the formation of the oxalamide linkage.
Case Studies
Several studies have evaluated the biological activity of compounds related to N1-(2,3-dihydrobenzo[b][1,4]dioxin) derivatives:
The biological activity of this compound can be attributed to its ability to interact with various biological targets:
- Enzyme Binding : Molecular docking studies indicate that modifications to the structure can enhance binding affinity to specific enzymes.
- Cellular Interaction : The compound's structural features allow it to penetrate cellular membranes effectively, facilitating interaction with intracellular targets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
